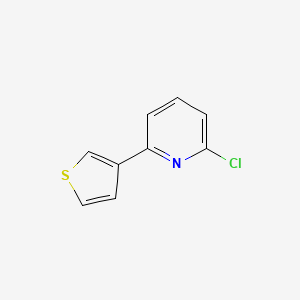
Ligustroside Aglycone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ligustroside Aglycone is a polyphenolic compound found predominantly in extra virgin olive oil. It is one of the main secoiridoids, which are a class of compounds known for their health benefits. This compound has been studied for its antioxidant, anti-inflammatory, and potential anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ligustroside Aglycone can be synthesized through the hydrolysis of ligustroside, which is a glycoside. The hydrolysis process involves the use of β-glucosidase enzymes that cleave the glycosidic bond, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is typically extracted from olive oil or olive leaves. The extraction process involves crushing the olives and then using solvents to isolate the polyphenolic compounds. The extracted compounds are then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ligustroside Aglycone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones.
Reduction: It can be reduced to form hydroxytyrosol.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various catalysts and solvents are used depending on the specific substitution reaction.
Major Products
Oxidation: Quinones
Reduction: Hydroxytyrosol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ligustroside Aglycone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic reactions.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antioxidant properties.
Industry: Used in the formulation of health supplements and functional foods
Mechanism of Action
Ligustroside Aglycone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and upregulating antioxidant enzymes like superoxide dismutase and catalase.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB, MAPKs, and JAK/STAT.
Anti-cancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation through the modulation of autophagy and other cellular processes.
Comparison with Similar Compounds
Ligustroside Aglycone is often compared with other polyphenolic compounds such as:
Oleuropein: Another secoiridoid found in olive oil, known for its antioxidant and anti-inflammatory properties.
Hydroxytyrosol: A phenolic compound derived from the hydrolysis of oleuropein, known for its potent antioxidant activity.
Oleocanthal: A phenolic compound in olive oil, known for its anti-inflammatory and anti-cancer properties
This compound is unique due to its specific molecular structure and the combination of its antioxidant, anti-inflammatory, and potential anti-cancer activities, making it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C19H22O7 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl (4S,5E,6R)-5-ethylidene-6-hydroxy-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C19H22O7/c1-3-14-15(16(18(22)24-2)11-26-19(14)23)10-17(21)25-9-8-12-4-6-13(20)7-5-12/h3-7,11,15,19-20,23H,8-10H2,1-2H3/b14-3+/t15-,19+/m0/s1 |
InChI Key |
ZJRZKUMVZLKDPM-HARHXEFRSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O)C(=O)OC)CC(=O)OCCC2=CC=C(C=C2)O |
Canonical SMILES |
CC=C1C(C(=COC1O)C(=O)OC)CC(=O)OCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


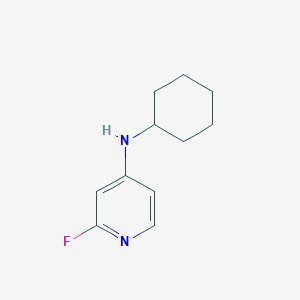
![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)
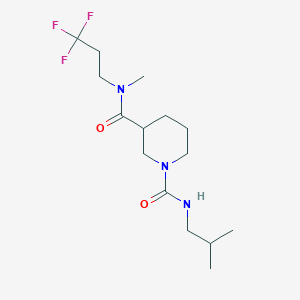
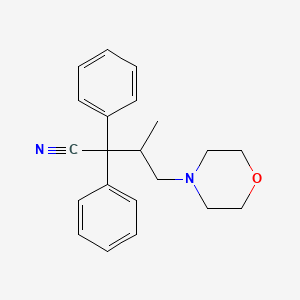
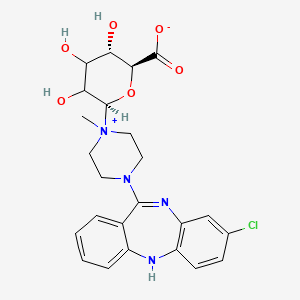
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
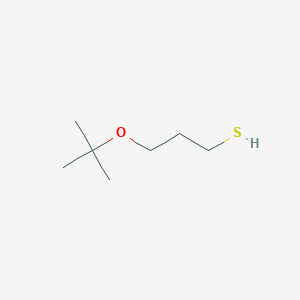
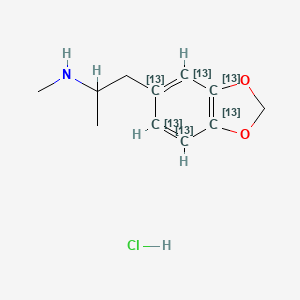
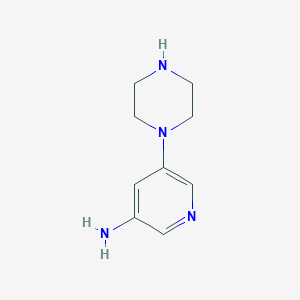
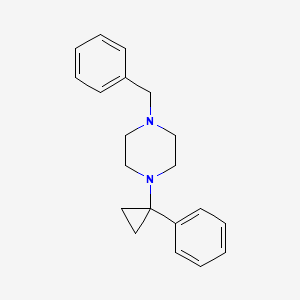
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
